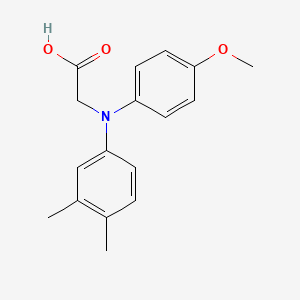
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is an organic compound that belongs to the class of glycine derivatives. These compounds are characterized by the presence of a glycine moiety attached to aromatic rings. This particular compound features two aromatic rings, one with dimethyl substitutions and the other with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine typically involves the reaction of 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can be hydrogenated under high pressure.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine involves its interaction with specific molecular targets. These could include enzymes or receptors in biological systems. The compound may exert its effects by binding to these targets and altering their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)glycine
- N-(4-Methoxyphenyl)glycine
- N-(3,4-Dimethylphenyl)-N-(4-hydroxyphenyl)glycine
Uniqueness
N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is unique due to the presence of both dimethyl and methoxy groups on its aromatic rings. This combination of functional groups can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
823812-75-5 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(N-(3,4-dimethylphenyl)-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-4-5-15(10-13(12)2)18(11-17(19)20)14-6-8-16(21-3)9-7-14/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
JVKGBXWPLTXCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
methanone](/img/structure/B14208925.png)
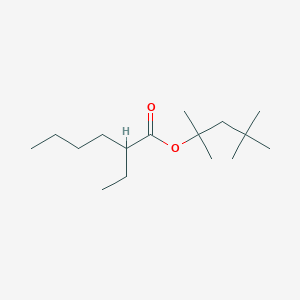
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
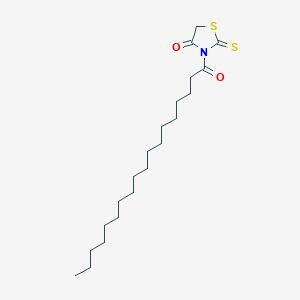
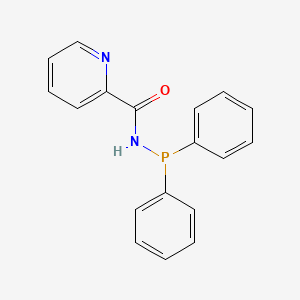
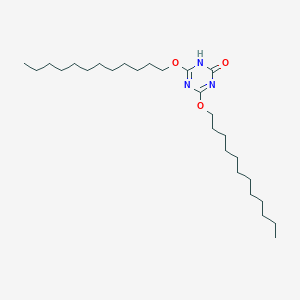
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
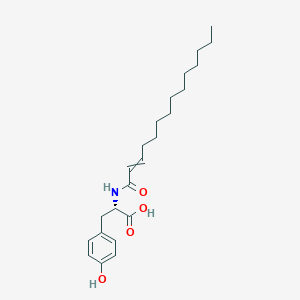
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
